Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Overview
Description
“Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride” is a chemical compound that has been studied for its potential anticonvulsant and sedative properties . It is part of a series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives .
Synthesis Analysis
The compound was synthesized in a one-pot step using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system . The synthesized derivatives were biologically evaluated for their anticonvulsant, sedative activity, and neurotoxicity .Scientific Research Applications
Separation Techniques and Environmental Analysis
Research on the separation of niobium and tantalum by solvent extraction highlights the challenges and solutions in extracting these metals, emphasizing the role of amines and extractants in the process. This study showcases the importance of chemical properties and extraction techniques relevant to the broader field of chemical analysis and separation science (Nguyen & Lee, 2018).
Environmental Fate and Behavior
Investigations into the environmental fate and behavior of compounds like parabens and methyl tert-butyl ether (MTBE) provide insights into the persistence, degradation, and toxicity of chemicals released into the environment. These studies explore how chemicals interact with environmental components and the implications for pollution and remediation strategies (Haman et al., 2015; Squillace et al., 1997).
Chemical Properties and Applications
The study of branched chain aldehydes and the microbial catabolism of aryloxyphenoxy-propionate herbicides illustrates the significance of understanding chemical properties and biological interactions for the development of new products and environmental technologies (Smit et al., 2009; Zhou et al., 2018).
Future Directions
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-5-6-7-15-10-11-8-12(16-2)14(18-4)13(9-11)17-3;/h8-9,15H,5-7,10H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTFQSHBSUBFKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C(=C1)OC)OC)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.